4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-5-10-23-16-20-19-14(22-16)11-18-15(21)12-6-8-13(9-7-12)17(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMNXUZFZKEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Prop-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-ynylthiol.
Attachment of the Benzamide Moiety: The final step involves coupling the oxadiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzamide moiety.
Substitution: The benzamide and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or amines.
Substitution: Various substituted benzamides or oxadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy due to its known bioactivity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the benzamide moiety can engage in hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with other 1,3,4-oxadiazole benzamides but differs in substituents (Table 1). Key analogs include:
Key Observations :
- The prop-2-ynylsulfanyl group introduces a reactive alkyne, enabling click chemistry modifications, unlike furan (LMM11) or phenyl (HDAC inhibitor) substituents .
Pharmacokinetic Properties
- However, excessive lipophilicity (logP >5) risks violating Lipinski’s rules, as seen in compound 4 () .
- Synthetic Yield : The target compound’s synthesis yield is unreported, but analogs like Compound 52 (49% yield) and LMM5 (commercially sourced) suggest feasible scalability .
Stability and Reactivity
Q & A
Basic: What are the standard synthetic protocols for preparing 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions :
Formation of the 1,3,4-oxadiazole ring : Cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) .
Introduction of the prop-2-ynylsulfanyl group : Thiol-alkyne "click" chemistry under basic conditions (e.g., K₂CO₃ in DMF) .
Benzamide coupling : Amide bond formation between the oxadiazole intermediate and 4-tert-butylbenzoic acid using coupling reagents like EDC/HOBt .
Key considerations : Reaction monitoring via TLC, purification by column chromatography, and characterization by NMR (¹H/¹³C) and HRMS .
Advanced: How can reaction yields be optimized for the oxadiazole ring formation?
Yields depend on:
- Temperature control : Cyclization at 80–100°C minimizes side reactions .
- Catalyst selection : Use of iodine or FeCl₃ to accelerate dehydrative cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Example : In a study, optimizing solvent (DMF) and catalyst (I₂) increased oxadiazole yield from 26% to 58% .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; oxadiazole CH₂ at δ 4.5–5.0 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 428.51) .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Variable temperature (VT) NMR : Resolves dynamic rotational isomerism in the oxadiazole ring .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., prop-2-ynylsulfanyl protons) .
- Crystallography : X-ray diffraction resolves ambiguous substituent orientations .
Basic: What biological assays are used to evaluate its anticancer potential?
- In vitro cytotoxicity : IC₅₀ determination against cancer cell lines (e.g., MCF-7, A549) via MTT assay .
- Enzyme inhibition : Kinase (RET, EGFR) or caspase-3 inhibition assays .
Example : A related benzamide derivative showed IC₅₀ = 5 µM against lung cancer cells .
Advanced: How can contradictory IC₅₀ values across studies be addressed?
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), incubation times (48–72 hr), and DMSO controls .
- Validate mechanisms : Compare molecular targets (e.g., RET kinase inhibition vs. apoptosis induction) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) .
Basic: What computational methods support SAR studies?
- Molecular docking : Predict binding to targets (e.g., hCA II, PDB ID: 5NY3) using AutoDock Vina .
- DFT calculations : Analyze electronic effects of substituents (e.g., prop-2-ynylsulfanyl’s electron-withdrawing nature) .
Advanced: How can metabolic stability be improved without compromising activity?
- Isosteric replacements : Substitute labile groups (e.g., oxadiazole → 1,2,4-triazole) .
- Prodrug design : Mask polar groups (e.g., esterification of benzamide) .
- Microsomal stability assays : Screen derivatives in liver microsomes (e.g., t₁/₂ > 60 min) .
Basic: How does the prop-2-ynylsulfanyl group influence reactivity?
- Click chemistry compatibility : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Electrophilic susceptibility : Reacts with thiols or oxidants (e.g., H₂O₂) to form disulfides or sulfoxides .
Advanced: What strategies mitigate synthetic challenges with sensitive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
